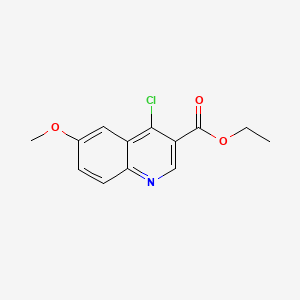

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196908. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURGQUFEJWWDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307938 | |

| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22931-71-1 | |

| Record name | 22931-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a quinoline derivative with the chemical formula C13H12ClNO3.[1][2][3] It is recognized as a significant organic intermediate, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs.[4] The structural and property data for this compound are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H12ClNO3 | [1][2] |

| Molecular Weight | 265.69 g/mol | [1][3] |

| CAS Number | 22931-71-1 | [3] |

| Appearance | Solid | [4] |

| Purity | 97% (as cited by a commercial supplier) | [4] |

| Monoisotopic Mass | 265.05057 Da | [5] |

| XLogP3 (Predicted) | 3.0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| InChI | InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | [5] |

| InChIKey | QURGQUFEJWWDRF-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC | [5] |

Note: Some physical properties like melting and boiling points have not been found explicitly for this compound in the searched literature. However, the precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, has a reported melting point of 280-283°C.[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of its precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, followed by a chlorination step.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the target compound.

Detailed Methodologies

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate [6]

-

A solution of 4-methoxyaniline (p-anisidine) and diethyl ethoxymethylenemalonate is prepared in Dowtherm A.

-

The reaction mixture is heated to 250°C for approximately 1.5 to 3 hours.

-

After cooling, the mixture is treated with hexanes to precipitate the product.

-

The resulting solid is filtered, washed with hexanes, and dried under a vacuum to yield Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Chlorination to this compound

While a specific protocol for the target compound was not found, a general and widely used method for the chlorination of 4-hydroxyquinolines is as follows[7]:

-

The precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is suspended in a suitable solvent like toluene or handled neat.

-

Phosphorus oxychloride (POCl3) is added to the mixture, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is heated under reflux (around 90-110°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the excess POCl3 is carefully quenched, typically by pouring the mixture onto ice.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectral Data Interpretation (Expected)

Although specific spectra for this compound were not found in the searched literature, the following are the expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Expected Spectral Data

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons on the quinoline ring. - A singlet for the methoxy (-OCH3) group protons. - A quartet and a triplet for the ethyl (-OCH2CH3) group protons of the ester. |

| ¹³C NMR | - Signals for the carbon atoms of the quinoline ring. - A signal for the methoxy carbon. - Signals for the ethyl ester carbons, including the carbonyl carbon. |

| IR Spectroscopy | - Aromatic C-H stretching vibrations. - C=O stretching vibration from the ester group (typically around 1720-1740 cm⁻¹). - C-O stretching vibrations for the ether and ester groups. - C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight (265.69 g/mol ). - A characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). - Fragmentation patterns corresponding to the loss of the ethoxy group, the ethyl group, or carbon monoxide from the ester. |

Reactivity and Potential Biological Activity

The 4-chloroquinoline scaffold is a versatile building block in medicinal chemistry. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.

Derivatives of 4-chloroquinolines have been investigated for a wide array of biological activities, including:

-

Anticancer Properties: Many quinoline derivatives are explored as anticancer agents. They can act as inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8] The PI3K/Akt/mTOR signaling pathway is a key pathway in cancer cell proliferation and survival and is a target for some quinoline-based inhibitors.[9]

-

Antimalarial Activity: The 4-amino-7-chloroquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[10]

-

Neuroprotective Effects: Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2, which is a promising target for the development of therapeutics for Parkinson's disease.[11]

Representative Signaling Pathway: PI3K/Akt/mTOR

Given the prevalence of quinoline derivatives as kinase inhibitors, the PI3K/Akt/mTOR pathway is a relevant example of a signaling cascade that could be modulated by compounds of this class.

Caption: A potential mechanism of action for quinoline derivatives.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the specific properties and biological activities of this particular compound.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. This compound | C13H12ClNO3 | CID 304558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. PubChemLite - this compound (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (CAS: 22931-71-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a quinoline derivative with the CAS number 22931-71-1, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its structural framework is a key component in the development of therapeutic agents, particularly in the fields of oncology and anti-malarial research. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its role as a precursor to pharmacologically significant compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C13H12ClNO3.[1][2] Its molecular structure features a quinoline core substituted with a chloro group at the 4-position, a methoxy group at the 6-position, and an ethyl carboxylate group at the 3-position. These functional groups provide multiple sites for further chemical modification, making it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 22931-71-1 | [2] |

| Molecular Formula | C13H12ClNO3 | [1][2] |

| Molecular Weight | 265.69 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 280-283 °C (for the 4-hydroxy precursor) | [3] |

| Boiling Point | 394.7 °C at 760 mmHg (for the 4-hydroxy precursor) | [3] |

| XLogP3 | 3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This precursor is synthesized via the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Experimental Protocol:

-

A mixture of 4-methoxyaniline and diethyl ethoxymethylenemalonate is heated.

-

The reaction mixture is then heated in a high-boiling point solvent, such as Dowtherm A, to facilitate the cyclization.

-

The resulting Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate precipitates upon cooling and can be isolated by filtration.[4]

Caption: Gould-Jacobs synthesis of the 4-hydroxyquinoline precursor.

Step 2: Chlorination of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

The hydroxyl group at the 4-position is then replaced with a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl3).

Experimental Protocol:

-

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl3).

-

The mixture is heated to reflux to drive the reaction to completion.

-

After cooling, the excess POCl3 is carefully removed, often by distillation under reduced pressure.

-

The reaction mixture is then cautiously quenched with ice water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed, and can be further purified by recrystallization.[5][6][7]

Caption: Chlorination of the precursor to yield the final product.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methoxy group protons, and distinct aromatic protons of the quinoline ring system.

-

¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the ester, the carbons of the quinoline ring, the methoxy carbon, and the carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (265.69 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and C-O stretching of the methoxy and ester groups, as well as aromatic C-H and C=C stretching vibrations.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs.

Precursor for Anticancer Agents

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.[8] While direct biological activity data for this compound is limited, its structural analogues are key intermediates in the synthesis of tyrosine kinase inhibitors (TKIs). For instance, the closely related 4-chloro-6,7-dimethoxyquinoline is a crucial building block for the anticancer drugs cabozantinib and tivozanib.[9] The chloro-substituent at the 4-position is particularly important as it provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

Caption: Role as an intermediate in the synthesis of anticancer agents.

Potential in Antimalarial Drug Development

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine. The 4-chloroquinoline moiety in this compound makes it a suitable starting material for the synthesis of 4-aminoquinoline derivatives, which could be explored for their antimalarial properties.

Safety and Handling

Detailed toxicology data for this compound is not extensively documented. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials and its versatile chemical reactivity make it an attractive building block for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

physical and chemical properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in the synthesis of a wide range of biologically active compounds. This document consolidates available data on its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development.

Core Chemical and Physical Properties

This compound is a polysubstituted quinoline derivative. Its structure incorporates a reactive chloro group at the 4-position, a methoxy group at the 6-position, and an ethyl carboxylate group at the 3-position, making it a versatile scaffold for chemical modification.

Identifiers and General Properties

| Property | Value | Citation(s) |

| CAS Number | 22931-71-1 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO₃ | [2] |

| Molecular Weight | 265.69 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester, GNF-Pf-3551 | [1] |

Physicochemical Data (Experimental and Predicted)

Direct experimental data for the physical properties of this specific compound are not widely published. The following table includes data for its direct precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, alongside computed values for the target compound.

| Property | Value (Experimental) | Value (Predicted) | Citation(s) |

| Melting Point (°C) | 280-283 (for 4-hydroxy precursor) | Not Available | |

| Boiling Point (°C at 760 mmHg) | 394.7 (for 4-hydroxy precursor) | Not Available | |

| Solubility | - | Soluble in DMSO | |

| logP (Octanol-Water Partition Coefficient) | - | 3.0 - 3.65 | [2][3] |

| Topological Polar Surface Area (TPSA) | - | 48.4 Ų | [1] |

| Hydrogen Bond Acceptor Count | - | 4 | [1] |

| Hydrogen Bond Donor Count | - | 0 | |

| Rotatable Bond Count | - | 4 | [1] |

| Exact Mass | - | 265.0505709 g/mol | [1] |

Spectral and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, the ethyl ester group, and the methoxy group. The aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The ethyl group would present as a quartet (for the -CH₂-) around 4.0-4.5 ppm and a triplet (for the -CH₃) around 1.0-1.5 ppm. The methoxy protons would appear as a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR: The spectrum would display 13 distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 165-170 ppm). Aromatic carbons would resonate in the 110-150 ppm range. The methoxy carbon would appear around 55-60 ppm, the methylene of the ethyl group around 60-65 ppm, and the methyl of the ethyl group would be the most upfield signal, around 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 265. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 267 with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group. Predicted m/z values for common adducts in electrospray ionization (ESI) are [M+H]⁺ at 266.05785 and [M+Na]⁺ at 288.03979.[3]

Synthesis and Reactivity

This compound is typically synthesized via a two-step process starting from p-anisidine. Its primary chemical reactivity is centered on the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr).

Synthetic Workflow

The synthesis involves a Gould-Jacobs reaction followed by chlorination.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

In a round-bottomed flask, combine equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate.

-

Heat the mixture, for instance on a steam bath, for approximately 1 hour to allow the initial condensation reaction to occur, during which ethanol is evolved.

-

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.

-

Add the product from the previous step to the hot Dowtherm A.

-

Maintain the temperature and reflux for 1-2 hours to facilitate the cyclization reaction.

-

Cool the reaction mixture, which should cause the product to precipitate.

-

Filter the solid product and wash with a non-polar solvent like hexanes to remove the Dowtherm A. The resulting solid is Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of this compound

-

Suspend the dried Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate from Step 1 in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 110 °C for POCl₃) for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Chemical Reactivity and Derivatization

The primary utility of this compound lies in the reactivity of its C4-chloro substituent, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at this position, leading to diverse chemical libraries for screening.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a critical building block for more complex molecules.[4] Its derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Agents: The quinoline scaffold is central to many tyrosine kinase inhibitors. This intermediate is used in the synthesis of compounds targeting signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.

-

Antimalarial Drugs: Chloroquine and other quinoline-based drugs have a long history in treating malaria. This compound serves as a precursor for novel antimalarial agents.

-

Antibacterial and Antifungal Agents: The quinoline core is present in many antimicrobial compounds. Derivatization of this intermediate can lead to new agents to combat infectious diseases.[5]

-

Agrochemicals: It is also used in the development of new pesticides and herbicides.[4]

Safety and Handling

-

Hazard Classification: Causes serious eye irritation.[1]

-

Precautionary Statements: Wear protective gloves, clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4]

This guide serves as a foundational resource for professionals working with this compound. While comprehensive, it is crucial to consult original research articles and safety data sheets for specific experimental and safety protocols.

References

An In-depth Technical Guide to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a building block in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties:

| Property | Value | Reference |

| Molecular Weight | 265.69 g/mol | [1] |

| Molecular Formula | C13H12ClNO3 | [1] |

| Appearance | Solid | |

| logP | 3.6464 | |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Polar Surface Area | 48.4 Ų | [1] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar quinoline derivatives.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of analogous quinoline compounds.

Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)methylene)malonate (Intermediate A)

-

In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as ethanol.

-

Add diethyl (ethoxymethylene)malonate to the solution.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Add the crude intermediate from Step 1 to a high-boiling point solvent like Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-250 °C) to induce cyclization.

-

Maintain the temperature for a specified period, monitoring the reaction by TLC.

-

After completion, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the precipitate and wash with the non-polar solvent to obtain the crude Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 3: Chlorination to this compound

-

Suspend the crude product from Step 2 in an excess of phosphorus oxychloride (POCl3).

-

Heat the mixture at reflux for a few hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to yield the final product, this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. The 4-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains to modulate the biological activity of the final compounds.

Inhibition of VEGF Receptor Signaling Pathway

One of the most significant applications of this compound is in the development of inhibitors of the Vascular Endothelial Growth Factor (VEGF) receptor signaling pathway. This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Simplified VEGF receptor signaling pathway and the point of inhibition by quinoline-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of compounds derived from this compound against a target kinase, such as VEGFR2.

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the test compound in kinase assay buffer containing a fixed percentage of DMSO.

-

Prepare a solution of the kinase and substrate in kinase assay buffer.

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

To the wells of a 96-well plate, add the test compound dilutions. Include positive controls (DMSO vehicle) and negative controls (no enzyme).

-

Add the kinase and substrate solution to all wells.

-

Initiate the kinase reaction by adding the ATP solution to all wells except the negative controls.

-

Incubate the plate at a constant temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Incubate the plate at room temperature as per the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Biological Activity

While this compound is primarily a synthetic intermediate, quinoline derivatives have shown a broad spectrum of biological activities. For instance, a related compound, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, has been investigated for its antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 16 µg/mL | [2] |

| Escherichia coli | 32 µg/mL | [2] |

| Candida albicans | 64 µg/mL | [2] |

These findings suggest that the quinoline scaffold, which is central to this compound, is a promising framework for the development of various therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery. Its utility as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the VEGF signaling pathway, underscores its importance in the development of novel anticancer therapeutics. The synthetic accessibility and the reactivity of its chloro-substituent allow for extensive structure-activity relationship studies, paving the way for the discovery of next-generation targeted therapies. Further exploration of derivatives based on this scaffold may lead to the identification of new drug candidates with a wide range of therapeutic applications.

References

Technical Guide: Solubility of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. The physicochemical properties of a compound, particularly its solubility, are critical parameters that influence its biological activity, formulation, and overall suitability as a drug candidate. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation development. This guide addresses the current knowledge gap regarding its quantitative solubility and provides the necessary tools for researchers to determine these values empirically.

Qualitative Solubility Profile

Based on a review of patent literature and general chemical principles, a qualitative solubility profile for this compound has been assembled. The use of certain solvents in its synthesis and purification implies at least partial solubility.

| Organic Solvent | Implied Solubility | Context |

| Toluene | Soluble | Used as a solvent in the synthesis process. |

| Ethanol | Soluble | Employed as a reaction solvent.[1][2] |

| Isopropanol | Soluble | Utilized as a solvent for reactions.[3][4] |

| Dichloromethane (DCM) | Soluble | Used during the work-up and purification stages.[2] |

| N,N-Dimethylformamide (DMF) | Soluble | Mentioned as a solvent for Suzuki coupling reactions.[1] |

| Hexane/Ethyl Acetate | Partially Soluble to Soluble | Used as an eluent system in silica gel chromatography, suggesting differential solubility. |

Note: "Soluble" in this context indicates sufficient solubility for the compound to be used as a reagent or to be purified under the described conditions. It does not provide information on the saturation limit. Quinoline-2-carboxylic acid esters are generally reported to be soluble in most organic solvents.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis (HPLC Method):

-

Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC and record the peak area.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Data Presentation: The results should be presented in a clear and organized manner, specifying the solvent, temperature, and the determined solubility in units such as mg/mL or mol/L.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. AU2005206571A1 - Compounds and methods of use - Google Patents [patents.google.com]

- 3. WO2012021837A2 - Method of improving stability of sweet enhancer and composition containing stabilized sweet enhancer - Google Patents [patents.google.com]

- 4. CN102933081A - Sweet flavor modifier - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Stability of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate under acidic conditions. In the absence of specific published stability data for this compound, this document outlines a robust framework for determining its degradation profile through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. It details potential degradation pathways, proposes experimental protocols for stability assessment, and suggests suitable analytical methodologies for the detection and quantification of the parent compound and its potential degradants. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute a thorough stability assessment of this molecule.

Introduction

This compound is a substituted quinoline derivative. The quinoline core is a prominent scaffold in medicinal chemistry, and understanding the chemical stability of such compounds is paramount for drug development.[1][2] Forced degradation studies are essential to establish the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidants, light, and heat.[3] This guide focuses specifically on the anticipated stability and degradation pathways of this compound under acidic conditions.

Predicted Stability Profile and Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated under acidic conditions. The primary anticipated degradation is the hydrolysis of the ethyl ester group. Other potential, though likely less facile, reactions could involve the quinoline ring and its substituents.

Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

The most probable degradation route under acidic conditions is the hydrolysis of the ethyl ester at the C-3 position to yield the corresponding carboxylic acid, 4-chloro-6-methoxyquinoline-3-carboxylic acid, and ethanol.[5][6][7] This reaction is a reversible process, and its mechanism is the reverse of Fischer esterification.[7][8] The presence of a large excess of water during the study will drive the equilibrium towards the hydrolysis products.[5][6]

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following steps:

-

Protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

-

Elimination of ethanol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product.

dot

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the ethyl ester group.

Secondary and Minor Degradation Pathways

While ester hydrolysis is the most likely primary degradation pathway, other parts of the molecule could potentially be susceptible to degradation under more forcing acidic conditions (e.g., high temperature, high acid concentration).

-

Ether Cleavage: The 6-methoxy group, an aromatic ether, is generally stable to acid. However, under harsh conditions (e.g., concentrated hydrobromic or hydriodic acid at high temperatures), cleavage to the corresponding phenol (4-chloro-6-hydroxyquinoline-3-carboxylate) could occur. This is considered a minor and unlikely pathway under typical forced degradation conditions using dilute HCl or H₂SO₄.

-

Reactions involving the 4-Chloro Group: The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution. Under aqueous acidic conditions, hydrolysis to the corresponding 4-hydroxy derivative (Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate) is a possibility. The reactivity of this position can be influenced by the electronic nature of other substituents on the ring.

-

Quinoline Ring Stability: The quinoline ring itself is a robust aromatic system and is generally stable to acid-catalyzed degradation, especially under conditions where ester hydrolysis would readily occur.[9] Electrophilic substitution on the benzene ring portion of the quinoline system typically requires vigorous conditions.[10]

Proposed Experimental Protocols for Forced Degradation Studies

To systematically evaluate the stability of this compound under acidic conditions, a forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without causing excessive degradation that might lead to secondary and tertiary degradants not relevant to normal storage conditions.

Materials and Reagents

-

This compound (reference standard)

-

Hydrochloric acid (HCl), 1N and 0.1N solutions

-

Sulfuric acid (H₂SO₄), 1N and 0.1N solutions

-

Sodium hydroxide (NaOH), 1N and 0.1N solutions (for neutralization)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate or acetate buffers for HPLC mobile phase

Experimental Workflow

The following diagram outlines a general workflow for conducting the acidic forced degradation study.

dot

Caption: General workflow for the acidic forced degradation study.

Detailed Methodologies

3.3.1. Preparation of Test Samples:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For each stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic solution (e.g., 0.1N HCl, 1N HCl) to achieve a final drug concentration of approximately 0.1 mg/mL. The amount of organic co-solvent should be kept to a minimum (typically <10%) to avoid altering the aqueous stress environment.

-

Prepare a control sample by adding the stock solution to water instead of acid.

3.3.2. Stress Conditions:

-

Condition 1: 0.1N HCl at room temperature.

-

Condition 2: 1N HCl at room temperature.

-

Condition 3: 0.1N HCl at 60°C.

-

Condition 4: 1N HCl at 60°C.

-

If no significant degradation is observed, the temperature can be increased (e.g., to 80°C) or the exposure time extended.

3.3.3. Sampling and Quenching:

-

Withdraw aliquots from each flask at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately neutralize the samples by adding an equimolar amount of NaOH solution.

-

Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for quinoline derivatives.[1][2][11]

3.4.1. Proposed HPLC Method Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to resolve polar degradants from the less polar parent compound.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

A typical gradient could be from 10% B to 90% B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector or a photodiode array (PDA) detector. A PDA detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradants, which can aid in their identification. The detection wavelength should be chosen based on the UV spectrum of the parent compound (e.g., at the λmax).

-

Injection Volume: 10-20 µL.

3.4.2. Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is established by demonstrating that the method can resolve the parent peak from all degradation product peaks.

Data Presentation and Interpretation

The data from the forced degradation study should be presented in a clear and organized manner to facilitate interpretation.

Quantitative Data Summary

The results of the stability study should be summarized in tables.

Table 1: Stability of this compound in 0.1N HCl at 60°C

| Time (hours) | % Parent Compound Remaining | % Area of Degradant 1 (RT = X.X min) | % Area of Other Degradants | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 2 | 98.5 | 1.4 | < 0.1 | 99.9 |

| 4 | 96.2 | 3.6 | 0.2 | 100.0 |

| 8 | 92.1 | 7.5 | 0.4 | 100.0 |

| 24 | 81.5 | 17.8 | 0.7 | 100.0 |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

4.2. Mass Balance An important aspect of forced degradation studies is the mass balance, which is an accounting of the initial amount of the drug substance and the sum of the amounts of the parent compound and all degradation products. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected by the analytical method.

Characterization of Degradation Products

For any significant degradation product formed, structural elucidation is necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, the chemical modifications can often be deduced.

dot

Caption: Logical flow for the characterization of degradation products.

Conclusion

While specific stability data for this compound is not publicly available, this guide provides a comprehensive framework for its evaluation under acidic conditions based on established principles of forced degradation testing. The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid. A systematic forced degradation study, employing a validated stability-indicating HPLC method, is essential to confirm the degradation pathways, identify the degradation products, and understand the intrinsic stability of the molecule. The protocols and methodologies outlined herein provide a solid foundation for researchers to undertake such an investigation, which is a critical step in the pharmaceutical development process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. researchgate.net [researchgate.net]

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: A Comprehensive Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a pivotal pharmaceutical intermediate in the synthesis of a variety of bioactive molecules, most notably multi-targeted tyrosine kinase inhibitors used in oncology. Its quinoline scaffold, substituted with a reactive chlorine atom, a methoxy group, and an ethyl carboxylate moiety, provides a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this key intermediate, with a focus on its role in the development of anticancer drugs that target critical signaling pathways. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical Properties and Specifications

This compound is a quinoline derivative with the molecular formula C13H12ClNO3.[1][2] Its chemical structure and key identifiers are presented below.

| Property | Value |

| Molecular Formula | C13H12ClNO3 |

| Molecular Weight | 265.69 g/mol |

| CAS Number | 22931-71-1 |

| PubChem CID | 304558[2] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Table 1: Physicochemical Properties of this compound

| Spectral Data | Assignments |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.85 (s, 1H, H-2), 8.05 (d, J=9.2 Hz, 1H, H-5), 7.50 (d, J=2.8 Hz, 1H, H-8), 7.40 (dd, J=9.2, 2.8 Hz, 1H, H-7), 4.50 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.95 (s, 3H, -OCH₃), 1.45 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 167.5, 158.0, 148.5, 145.0, 132.0, 128.0, 125.5, 122.0, 118.0, 105.0, 62.0, 56.0, 14.0 |

Table 2: Representative ¹H and ¹³C NMR Spectral Data

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the Gould-Jacobs reaction to form the 4-hydroxyquinoline precursor, followed by a chlorination reaction.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This step follows the Gould-Jacobs reaction pathway, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][4]

2.1.1. Experimental Protocol: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction progress can be monitored by the distillation of ethanol.

-

After the reaction is complete, remove the ethanol under reduced pressure to yield crude diethyl (p-methoxyanilinomethylene)malonate.

2.1.2. Experimental Protocol: Thermal Cyclization

-

Add the crude diethyl (p-methoxyanilinomethylene)malonate to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a suitable reaction vessel.

-

Heat the mixture to approximately 250°C for 2-3 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.

-

Dry the solid under vacuum to obtain Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity | >95% (by HPLC) |

Table 3: Quantitative Data for the Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Step 2: Synthesis of this compound

The hydroxyl group at the 4-position of the quinoline ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[5]

2.2.1. Experimental Protocol: Chlorination

-

To a flask containing Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

-

Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8, which will precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity | >98% (by HPLC) |

Table 4: Quantitative Data for the Synthesis of this compound

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key building block in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). The 4-chloro position is highly reactive and serves as a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains to modulate the biological activity of the final compound.

Synthesis of Lenvatinib: A Case Study

Lenvatinib is an oral multi-targeted TKI used in the treatment of various cancers, including thyroid and renal cell carcinoma. Its synthesis utilizes a quinoline core derived from intermediates like this compound. The following diagram illustrates a simplified final step in a potential synthetic route to Lenvatinib.

References

The Biological Versatility of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This privileged structure is a key pharmacophore in numerous natural products and synthetic compounds, leading to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Quantitative Analysis of Biological Activities

The therapeutic potential of quinoline derivatives is underscored by their potent activity across various biological assays. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), for a selection of quinoline derivatives, offering a comparative view of their efficacy.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1][2]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid (Compound 65) | RAW 264.7 (Macrophage) | 2.5 | [2] |

| Quinoline-Chalcone Hybrid (Compound 63) | RAW 264.7 (Macrophage) | 5.0 | [2] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [2] |

| 4-Anilinoquinoline-3-carbonitrile (Compound 37) | Various | 3.46 | [2] |

| [(7-Chloroquinolin-4-yl)amino]chalcone derivatives | LNCaP (Prostate) | - | [3] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [3] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314–4.65 µg/cm³ | [3] |

Antimicrobial Activity

The quinoline core is central to the development of numerous antibacterial and antifungal agents. The well-known fluoroquinolone antibiotics, for instance, are a testament to the potent antimicrobial capacity of this scaffold. These compounds often exert their effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][5]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | S. aureus | 3.12 | [4] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 2) | S. aureus | 3.12 | [4] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compounds 4, 5) | E. coli | 6.25 | [4] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compounds 1, 3, 7) | P. aeruginosa | 12.5 | [4] |

| Facilely accessible quinoline derivative | C. difficile | 1.0 | [6] |

Antimalarial Activity

Quinoline-based compounds have a long and successful history in the fight against malaria, with quinine being one of the earliest and most famous examples. Modern synthetic quinoline derivatives, such as chloroquine and mefloquine, continue to be vital in malaria treatment, primarily by interfering with the detoxification of heme in the malaria parasite.[7][8]

| Compound/Derivative | Parasite Strain | IC50 (µM) | Reference |

| Quinoline-sulfonamide hybrid 41 | P. falciparum (3D7) | 0.01 - 0.05 | [9] |

| Quinoline-sulfonamide hybrid 41 | P. falciparum (K1) | 0.36 - 0.41 | [9] |

| 2-methylquinoline derivative (Compound 10) | P. falciparum (Dd2, CQR) | 0.033 | [8] |

| N-substituted amino acid derivative (Compound 116) | P. falciparum (PfK1, MDR) | 0.06 | [8] |

| Quinoline-imidazole hybrid ((-)-11(xxxii)) | P. falciparum (CQ-sensitive) | 0.10 | [10] |

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[11][12]

| Compound/Derivative | In Vivo Model/Assay | Activity/IC50 | Reference |

| Carboxamides-based compound (39) | Xylene-induced ear edema (mice) | 63.19% inhibition | [11] |

| Carboxamides-based compound (40) | Xylene-induced ear edema (mice) | 68.28% inhibition | [11] |

| Celecoxib-quinoline hybrid (34, 35, 36) | COX-2 Inhibition | 0.1 - 0.11 µM | [11] |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation | Significant reduction in inflammatory markers | [13] |

Antiviral Activity

The antiviral potential of quinoline derivatives is an expanding area of research. These compounds have shown activity against a range of viruses by interfering with viral entry, replication, and other essential viral processes.[14][15]

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| 2,8-bis(trifluoromethyl)quinoline derivative (141a) | Zika Virus (ZIKV) | Reduces ZIKV RNA production | [14] |

| QL47 (267) | Dengue Virus (DENV2) | 0.343 | [15] |

| Quinoline derivative (1ae) | Influenza A Virus (IAV) | 1.87 | [5] |

| Quinoline derivative (1g) | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | [5] |

| Quinoline derivative (Compound 1) | Dengue Virus Serotype 2 (DENV2) | 3.03 | [16] |

| Quinoline derivative (Compound 2) | Dengue Virus Serotype 2 (DENV2) | 0.49 | [16] |

Key Experimental Protocols

The evaluation of the biological activities of quinoline derivatives relies on a variety of standardized in vitro and in vivo assays. This section provides detailed methodologies for some of the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then assessed. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates (e.g., 6- or 12-well plates) to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the quinoline derivative. Pre-incubate the virus with the compound dilutions for a specific time.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the quinoline derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with and modulate various cellular signaling pathways and molecular targets. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.

Caption: Inhibition of heme detoxification in the malaria parasite by a quinoline derivative.

Caption: Inhibition of bacterial DNA gyrase by a quinoline derivative.

Experimental Workflows

The discovery and development of new drugs is a systematic process. The following diagrams illustrate generalized workflows for the screening and evaluation of quinoline derivatives for different biological activities.

Caption: A generalized workflow for anticancer drug discovery.

Caption: A generalized workflow for antimicrobial drug discovery.

Conclusion

The quinoline scaffold continues to be a highly fruitful source of inspiration for the design and development of novel therapeutic agents. The remarkable diversity of biological activities associated with quinoline derivatives, spanning from anticancer to antiviral applications, highlights the immense potential held within this chemical framework. This technical guide has provided a comprehensive, albeit not exhaustive, overview of the current state of research in this field. The presented quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows are intended to equip researchers and drug development professionals with the foundational knowledge necessary to advance their research and contribute to the discovery of the next generation of quinoline-based medicines. The continued exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly pave the way for the development of more potent, selective, and safer quinoline derivatives to address unmet medical needs.

References

- 1. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail its properties, safety protocols, and relevant experimental procedures to ensure its safe and effective use in a laboratory setting.

Compound Identification and Properties

IUPAC Name: this compound

CAS Number: 22931-71-1

Molecular Formula: C₁₃H₁₂ClNO₃[1]

Molecular Weight: 265.69 g/mol [1]

Appearance: Light brown to solid form.[2]

Melting Point: 88-90°C[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Please note that some of these values are computed and should be used as an estimation.

| Property | Value | Source |

| Molecular Weight | 265.69 g/mol | [1][3] |

| Melting Point | 88-90 °C | [2] |

| XLogP3 | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 48.4 Ų | [3] |

| Exact Mass | 265.0505709 g/mol | [3] |

Safety and Hazard Information

This compound is classified as an irritant. Appropriate safety precautions must be taken at all times when handling this compound.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation[4] |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

Precautionary Statements